

# Application Notes and Protocols for In Vivo Imaging of STING Agonist Distribution

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## Compound of Interest

Compound Name: *STING agonist-21*

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## Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, triggering powerful anti-tumor and anti-viral immune responses. Pharmacological activation of STING using agonists has emerged as a promising strategy in cancer immunotherapy.[1][2][3] Understanding the in vivo biodistribution, target engagement, and pharmacodynamics of these agonists is crucial for optimizing their therapeutic efficacy and minimizing potential systemic toxicities.[1][4] Positron Emission Tomography (PET) imaging offers a non-invasive, quantitative method to visualize the distribution of STING agonists and their downstream effects in real-time.

These application notes provide an overview of the STING signaling pathway and detailed protocols for in vivo imaging of STING agonist distribution using radiolabeled tracers in preclinical models.

## STING Signaling Pathway

The cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, which can originate from pathogens or damaged host cells. Cytosolic dsDNA is recognized by cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to STING, an endoplasmic reticulum (ER)-resident protein, inducing its conformational change and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the activation of a robust anti-tumor immune response.



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**Caption:** Simplified cGAS-STING signaling pathway.

## Quantitative Data on STING Agonist Biodistribution

The following tables summarize quantitative data from preclinical studies on the biodistribution of various STING agonists and PET tracers used to monitor STING activation.

Table 1: Biodistribution of Radiolabeled STING Agonists/Inhibitors

Radiotracer	Animal Model	Time Post-Injection	Organ	%ID/g (mean ± SD)	Reference
[18F]F-NFEP	Panc02 Tumor-Bearing Mice	30 min	Tumor	1.05 ± 0.07	
	Tumor	60 min		0.71 ± 0.04	
	Tumor	120 min		0.45 ± 0.04	
LND-CDNs (Cy5-labeled)	MC38 Tumor-Bearing Mice	24 h	Tumor	7.4	
Liposome-CDNs (Cy5-labeled)	MC38 Tumor-Bearing Mice	24 h	Tumor	1.1	

%ID/g: Percentage of Injected Dose per gram of tissue.

Table 2: PET Imaging of STING Activation using [18F]FDG

STING Agonist	Animal Model	Imaging Time Post-Agonist	Organ	SUVmax (Control)	SUVmax (Treated)	Reference
diABZI (1.5 mg/kg IV)	C57BL/6 Mice	24 h	Spleen	1.90 (1.56–2.34)	4.55 (3.35–6.20)	
diABZI (1.5 mg/kg IV)	KP4662 Tumor-Bearing Mice	24 h	Spleen	~1.5	~4.0	
Tumor	~1.0	~1.0				

SUVmax: Maximum Standardized Uptake Value.

## Experimental Protocols

### Protocol 1: In Vivo PET/CT Imaging of a Radiolabeled STING Agonist

This protocol describes a general procedure for the in vivo imaging of a radiolabeled STING agonist (e.g., [18F]FBTA) in a tumor-bearing mouse model.

#### Materials:

- Tumor-bearing mice (e.g., 4T1 or CT26 tumor models)
- Radiolabeled STING agonist (e.g., [18F]FBTA)
- Anesthesia system (e.g., isoflurane)
- PET/CT scanner
- Sterile saline
- Insulin syringes (28-30 gauge)

#### Procedure:

- Animal Preparation:
  - Anesthetize the tumor-bearing mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
  - Place the mouse on the scanner bed and maintain its body temperature at 37°C using a heating pad.
- Radiotracer Administration:
  - Prepare a sterile solution of the radiolabeled STING agonist in saline.
  - Administer approximately 3.7-7.4 MBq (100-200 µCi) of the radiotracer via intravenous (tail vein) injection.

- PET/CT Imaging:
  - Acquire a dynamic PET scan for 60 minutes immediately following radiotracer injection, or a static scan at a specific time point (e.g., 30, 60, 120 minutes post-injection).
  - Following the PET scan, acquire a CT scan for anatomical co-registration.
- Image Analysis:
  - Reconstruct the PET and CT images.
  - Co-register the PET and CT images.
  - Draw regions of interest (ROIs) on the tumor and major organs (e.g., liver, spleen, kidneys, muscle) on the co-registered images.
  - Calculate the radioactivity concentration in each ROI and express it as the percentage of injected dose per gram of tissue (%ID/g).

## Protocol 2: Ex Vivo Biodistribution Study

This protocol details the procedures for an ex vivo biodistribution study to complement the in vivo imaging data.

### Materials:

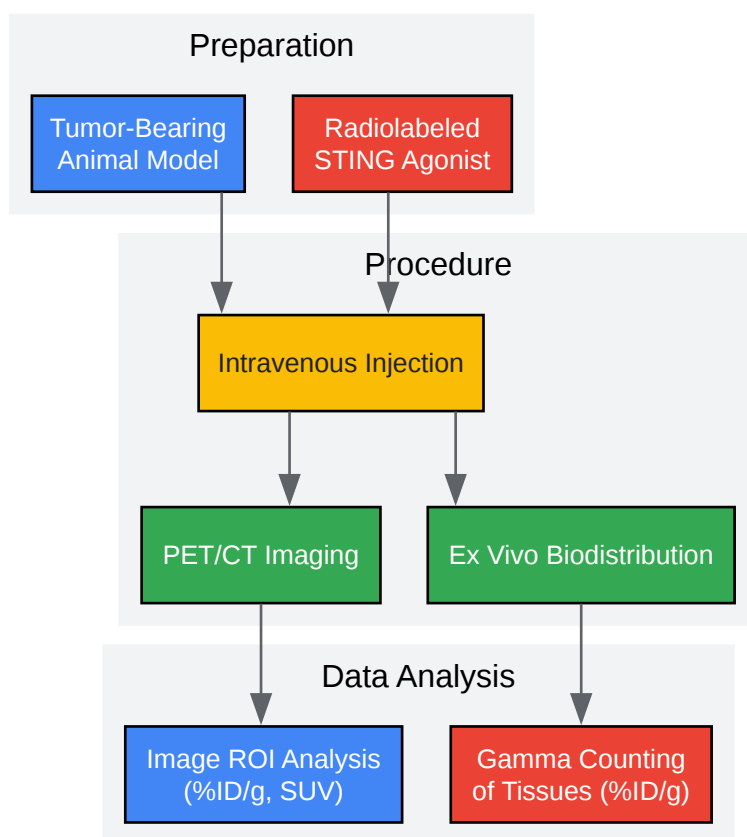
- Tumor-bearing mice
- Radiolabeled STING agonist
- Gamma counter
- Surgical instruments
- Tubes for organ collection
- Analytical balance

### Procedure:

- Animal Groups:
  - Divide the animals into groups for different time points (e.g., 30, 60, 120 minutes post-injection).
- Radiotracer Administration:
  - Administer a known amount of the radiolabeled STING agonist (e.g., ~0.37 MBq or 10  $\mu$ Ci) to each mouse via intravenous injection.
- Tissue Collection:
  - At the designated time points, euthanize the mice.
  - Collect blood via cardiac puncture.
  - Dissect major organs and the tumor.
  - Weigh each organ and blood sample.
- Radioactivity Measurement:
  - Measure the radioactivity in each sample and in an aliquot of the injected radiotracer (standard) using a gamma counter.
- Data Analysis:
  - Calculate the %ID/g for each tissue using the following formula:  $\%ID/g = (\text{Counts per minute in tissue} / \text{Weight of tissue in g}) / (\text{Total counts per minute injected}) \times 100$

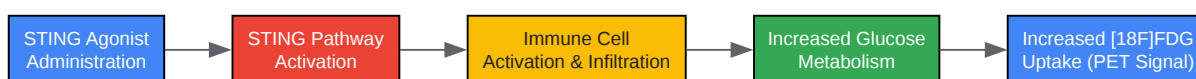
## Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for in vivo imaging and the logical relationship between STING activation and the imaging readout.



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**Caption:** General experimental workflow for in vivo imaging.



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**Caption:** Logic of indirect STING activation imaging.

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## References

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